1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

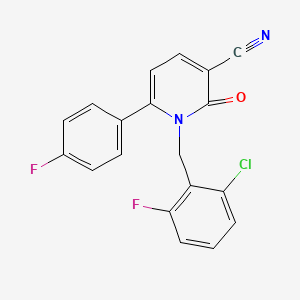

1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative characterized by a 2-chloro-6-fluorobenzyl group at position 1 and a 4-fluorophenyl substituent at position 6 of the pyridine ring. The compound’s molecular formula is C₁₉H₁₁ClF₂N₂O, with a molecular weight of 356.76 g/mol and a CAS number of 252058-79-0 . This compound is primarily utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF2N2O/c20-16-2-1-3-17(22)15(16)11-24-18(9-6-13(10-23)19(24)25)12-4-7-14(21)8-5-12/h1-9H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZQZTKIAAMEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 252058-79-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C19H11ClF2N2O

- Molecular Weight: 356.75 g/mol

- Structure: The compound features a pyridine ring substituted with chloro and fluorobenzyl groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards specific enzymes and receptors.

Inhibitory Activity

Studies have shown that compounds similar to this compound exhibit potent inhibitory effects against HIV-1 reverse transcriptase (RT) and other viral enzymes. For instance, a related study highlighted the effectiveness of 2-chloro-6-fluoro substitutions in enhancing antiviral activity against wild-type and mutant strains of HIV-1 .

Biological Studies and Findings

Several studies have explored the biological implications of this compound:

- Antiviral Activity:

- Kinase Inhibition:

- Case Studies:

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Position: The target compound’s 2-chloro-6-fluorobenzyl group contrasts with the 2,4-dichloro () and 4-chloro () analogs. Methylsulfanyl vs.

Molecular Weight and Purity :

- The target compound has a lower molecular weight (356.76 ) than dichlorinated analogs (e.g., 373.22 in ), reducing steric hindrance and possibly improving solubility .

- High-purity variants (≥97%) are critical for API intermediates, as seen in , whereas the target compound’s purity data are unspecified .

Crystal Packing and Stability :

- Fluorine’s role in stabilizing supramolecular assemblies via C–F···H or F···F interactions is well-documented (). The target compound’s dual fluorine atoms may enhance crystalline stability compared to purely chlorinated derivatives .

Q & A

Basic: What synthetic strategies are recommended for introducing fluorine substituents into the benzyl and phenyl groups of this compound?

Fluorination typically employs nucleophilic or electrophilic reagents depending on the position and desired regioselectivity. For the 2-chloro-6-fluorobenzyl group, halogen-exchange reactions (e.g., Balz-Schiemann or Halex reactions) under mild conditions (60–80°C, aprotic solvents) are effective . For the 4-fluorophenyl moiety, direct fluorination via diazonium salt intermediates or cross-coupling (e.g., Suzuki-Miyaura with fluorinated boronic acids) is preferred. Monitor reaction progress using <sup>19</sup>F NMR to confirm substitution patterns .

Basic: How can X-ray crystallography validate the dihydropyridine ring conformation and substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional angles. For example, in analogous dihydropyridines, the 2-oxo group induces a planar conformation, while bulky substituents (e.g., benzyl groups) cause axial distortion. Crystallize the compound in ethanol or DMSO to obtain high-quality crystals, and compare unit cell parameters with literature data (e.g., C–C bond lengths: ~1.48 Å for the dihydropyridine ring) .

Advanced: How can conflicting <sup>1</sup>H/<sup>13</sup>C NMR data for the benzyl group be resolved?

Discrepancies may arise from dynamic effects or solvent interactions. Use 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity. For example, NOE correlations between the benzyl CH2 and adjacent aromatic protons can clarify substituent orientation. If ambiguity persists, employ computational NMR prediction (DFT/B3LYP/6-311+G(d,p)) to compare theoretical and experimental shifts .

Advanced: What methodologies optimize yield in the final cyclization step of the dihydropyridine ring?

Cyclization via acid-catalyzed intramolecular condensation (e.g., HCl/EtOH) often suffers from low yields due to competing side reactions. Optimize by:

- Temperature control : Gradual heating (60°C → reflux) minimizes decomposition.

- Catalyst screening : Use p-TsOH or montmorillonite K10 for higher efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance ring closure.

Monitor intermediates via LC-MS and isolate by column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can researchers address poor aqueous solubility without compromising bioactivity?

Modify formulation, not structure:

- Co-crystallization : Use succinic acid or L-arginine as co-formers to enhance solubility.

- Nanoformulation : Prepare liposomal or PEGylated nanoparticles (particle size <200 nm via DLS).

- pH adjustment : The carbonitrile group’s pKa (~4.5) allows salt formation in mildly acidic buffers.

Prioritize in vitro assays (e.g., PBS solubility at pH 7.4) before in vivo testing .

Advanced: How should contradictory cytotoxicity data between enzyme assays and cell-based studies be analyzed?

Discrepancies may stem from off-target effects or metabolic activation. Conduct:

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via HRMS.

- Target engagement assays : Use SPR or ITC to confirm binding affinity to the primary target.

- Pathway analysis : RNA-seq or phosphoproteomics can identify compensatory mechanisms .

Basic: What safety protocols are critical during handling and waste disposal?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fluorinated byproducts.

- Waste segregation : Store halogenated waste separately in labeled containers and collaborate with certified disposal agencies.

Refer to H303+H313+H333 and P264+P280 guidelines for acute toxicity risks .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For the carbonitrile group, Fukui indices (f<sup>−</sup>) identify nucleophilic attack sites. Software like Gaussian 16 or ORCA with B3LYP/def2-TZVP basis sets provide reliable models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.